molecular formula C12H18O6 B8814681 MFCD00040456

MFCD00040456

Cat. No.: B8814681
M. Wt: 258.27 g/mol
InChI Key: QSRFRZJIRAOQSJ-JPMHVPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00040456 is a chemical compound identified by its MDL number. While specific data for this compound are absent in the provided evidence, analogous compounds (e.g., boronic acids, benzimidazoles, and isoquinolinones) from the evidence share structural and functional similarities. For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) exhibit properties such as high solubility, moderate molecular polarity, and diverse synthetic applications . These traits suggest that this compound may belong to a class of organoborons or heterocyclic compounds, often used in cross-coupling reactions or pharmaceutical intermediates.

Properties

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

(3aR,5R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6,8-10H,5H2,1-4H3/t6?,8-,9-,10-/m1/s1

InChI Key

QSRFRZJIRAOQSJ-JPMHVPNBSA-N

Isomeric SMILES

CC1(OCC(O1)[C@@H]2C(=O)[C@@H]3[C@H](O2)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C(=O)C3C(O2)OC(O3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00040456 typically involves multiple steps, starting from simpler precursors. One common approach is to use a series of cyclization reactions to form the fused ring system. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound MFCD00040456 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents into the molecule, potentially altering its properties and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, MFCD00040456 is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of MFCD00040456 involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

The following analysis draws parallels between MFCD00040456 and structurally/functionally related compounds from the evidence. Key parameters include molecular properties, synthesis methods, and bioactivity.

Table 1: Molecular Properties Comparison
Parameter CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330) CAS 56469-02-4 (MFCD02258901)
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₉H₉NO₂
Molecular Weight 235.27 g/mol 201.02 g/mol 163.17 g/mol
Log Po/w (XLOGP3) 2.15 Not reported 1.64 (MLOGP)
Solubility 0.24 mg/ml (ESOL) 0.687 mg/ml (ESOL) 0.55 mg/ml (ESOL)
Bioavailability Score 0.55 0.55 0.55
Synthetic Accessibility 2.07 Not reported 2.07

Key Observations :

  • CAS 1046861-20-4 and CAS 56469-02-4 share identical bioavailability scores (0.55) and synthetic accessibility (2.07), suggesting similar pharmacokinetic challenges .
Table 2: Functional and Structural Similarities
Compound Structural Class Key Functional Groups Primary Applications
CAS 1046861-20-4 Boronic acid derivative B-O, Br, Cl Suzuki-Miyaura cross-coupling
CAS 1761-61-1 Brominated aromatic acid Br, COOH Pharmaceutical intermediates
CAS 56469-02-4 Isoquinolinone derivative N-heterocycle, ketone Antibacterial agents

Insights :

  • Boronic Acids (e.g., CAS 1046861-20-4) : Critical in catalytic reactions but may face stability issues in aqueous media due to hydrolytic sensitivity .
  • Brominated Aromatics (e.g., CAS 1761-61-1) : High reactivity in electrophilic substitutions but pose environmental toxicity risks .
  • Isoquinolinones (e.g., CAS 56469-02-4): Exhibit strong hydrogen-bonding capacity, enhancing target binding in drug design .

Recommendations for this compound :

  • Adopt Pd-catalyzed methods for boron-containing analogs .
  • Optimize solvent systems (e.g., THF/H₂O) to balance reactivity and solubility .

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